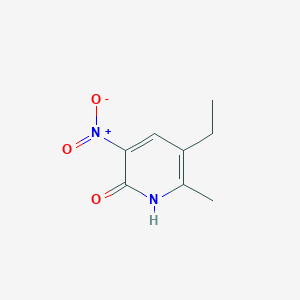
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is a heterocyclic organic compound with a pyridinone core structure This compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyridinone compound. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-ethyl-6-methyl-3-aminopyridinone, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-amino-: This compound is similar in structure but has an amino group instead of a nitro group.
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-hydroxy-: This compound has a hydroxy group at the 3rd position instead of a nitro group.
Uniqueness
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethyl and methyl groups further enhances its chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
139393-81-0 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10N2O3/c1-3-6-4-7(10(12)13)8(11)9-5(6)2/h4H,3H2,1-2H3,(H,9,11) |
InChI Key |
CKQWYXMOCLRKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

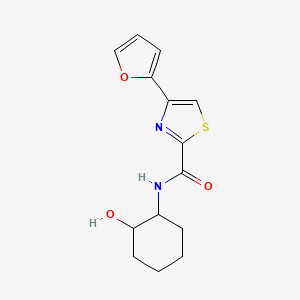
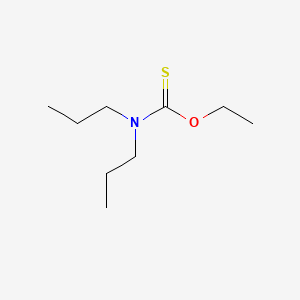

![2-methyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8622068.png)

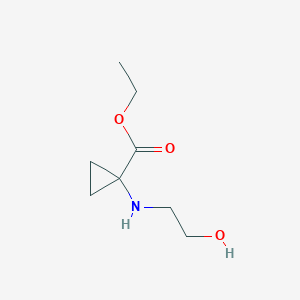
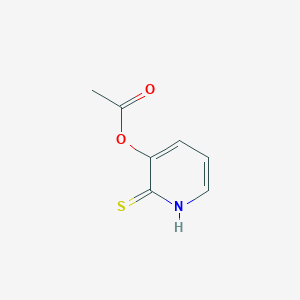
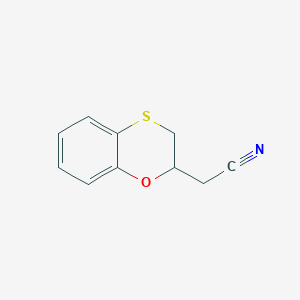

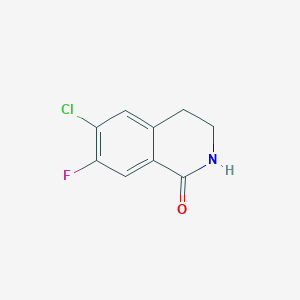
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)

![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)
